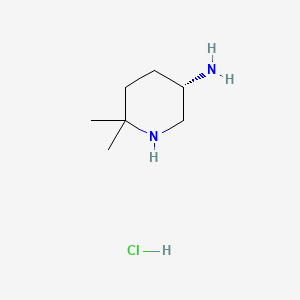

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride

Description

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a chiral secondary amine derivative of piperidine, characterized by two methyl groups at the 6-position and an amine group at the 3-position of the piperidine ring. The hydrochloride salt form improves solubility and stability, facilitating its use in in vitro and in vivo studies.

Properties

IUPAC Name |

(3S)-6,6-dimethylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(2)4-3-6(8)5-9-7;/h6,9H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDMLUZNEFKCNN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](CN1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Piperidinone Intermediates

A pivotal method involves the hydrogenation of a prochiral piperidinone precursor. As detailed in EP3421455B1, (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate undergoes hydrogenation in 2,2,2-trifluoroethanol (TFE) at 30–40°C under 3–4 bar H₂ pressure. This step reduces the ketone to a secondary alcohol while establishing the S-configuration at C3. Subsequent treatment with methyl Grignard reagents (e.g., MeMgBr) converts the alcohol to the 6,6-dimethyl moiety. The Boc-protecting group is then cleaved via HCl/EtOAc, yielding the free amine with 93.5% e.e. and 69% isolated yield.

Benzyl-Protected Intermediate Strategy

An alternative route from the synthesis of SY-5609 intermediates begins with (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate (44). Benzylation at the piperidine nitrogen using NaH and BnCl in THF introduces a protective group, enabling selective dimethylation at C6. The 6-oxo group is converted to 6,6-dimethyl via a two-step process:

-

Methylation : Addition of methylmagnesium bromide to the ketone forms a geminal diol intermediate.

-

Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) yields the 6,6-dimethyl structure.

Deprotection of the benzyl group via hydrogenolysis (Pd/C, H₂) and subsequent HCl treatment furnishes the hydrochloride salt with ≥98% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection in Hydrogenation

Comparative studies highlight TFE’s superiority over methanol or ethanol in hydrogenation, as its low polarity minimizes racemization. Catalytic systems like Pd(OH)₂/C achieve full conversion within 5 hours at 40°C, whereas PtO₂ requires extended durations (60 hours).

Table 1. Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | e.e. (%) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OH)₂/C | TFE | 40 | 5 | 93.5 | 69 |

| PtO₂ | MeOH | 25 | 60 | 67.2 | 58 |

Salt Formation and Crystallization

The free base is treated with HCl gas in EtOAc, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity to >99.5%. Trifluoroacetate salts, though initially formed during synthesis, are less stable than hydrochlorides under long-term storage.

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric excess, with retention times of 12.1 min (S-isomer) and 14.3 min (R-isomer). Optical rotation ([α]D²⁵ = +38.2° (c = 1.0, H₂O)) aligns with literature values for the S-configuration.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 3.15–3.05 (m, 1H, C3-H), 2.90–2.75 (m, 2H, C2-H/C5-H), 1.65–1.50 (m, 4H, C4-H₂/C5-H₂), 1.40 (s, 6H, C6-(CH₃)₂).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a derivative of piperidine, a well-known scaffold in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Anticancer Applications

Research indicates that derivatives of piperidine, including (S)-6,6-dimethylpiperidin-3-amine hydrochloride, have shown promising anticancer activity. Studies have focused on the synthesis of novel compounds that exhibit selective toxicity towards malignant cells while sparing non-malignant cells. For instance, compounds based on the piperidine structure have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant potential as antineoplastic agents .

Pharmaceutical Development

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride serves as an important intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the preparation of Tofacitinib, a Janus kinase inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions. The synthesis involves converting this compound into more complex structures that exhibit therapeutic efficacy .

Quality Control and Standardization

In pharmaceutical manufacturing, (S)-6,6-dimethylpiperidin-3-amine hydrochloride is used as a standard reference material for quality control processes. Its consistent properties ensure that formulations containing Tofacitinib meet regulatory standards during production .

Research and Development

The compound is also employed in various research applications beyond direct therapeutic use. Its role as a building block in synthetic chemistry allows researchers to explore new derivatives with enhanced biological activity.

Applications in Drug Delivery Systems

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride can be incorporated into drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the development of formulations aimed at enhancing therapeutic outcomes .

Case Studies and Research Findings

The following table summarizes key findings from research studies focusing on (S)-6,6-dimethylpiperidin-3-amine hydrochloride and its derivatives:

Mechanism of Action

The mechanism of action of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique 6,6-dimethyl substitution distinguishes it from other piperidine derivatives. Below is a comparative analysis with hydrochlorides of related alkaloids and amines:

Key Observations :

Pharmacological and Functional Comparisons

Vasodilation Effects

Phenylephrine hydrochloride (PE) and KCl-induced vasodilation studies (Figure 6 in ) highlight the role of hydrochlorides in cardiovascular research.

Analytical Methods

RP-HPLC methods validated for amitriptyline hydrochloride and dosulepin hydrochloride (Tables 6 in ) indicate that hydrochlorides require precise chromatographic conditions due to polar salt forms. The target compound likely shares these analytical challenges, necessitating tailored mobile phases for accurate quantification .

Biological Activity

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, structure-activity relationships, and relevant case studies.

(S)-6,6-Dimethylpiperidin-3-amine hydrochloride functions primarily as a ligand for various receptors and enzymes. Its interaction with specific molecular targets can modulate biological pathways, leading to diverse physiological effects. The compound's unique chiral configuration enhances its binding affinity and selectivity compared to other piperidine derivatives.

Cancer Therapy

Recent studies have indicated that compounds structurally related to (S)-6,6-Dimethylpiperidin-3-amine hydrochloride exhibit anticancer properties . For example, a derivative demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays . The mechanism involves the disruption of protein-protein interactions (PPIs) critical for tumor growth.

Structure-Activity Relationships

The biological activity of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride is influenced by its structural features. Key aspects include:

- Chirality : The specific stereochemistry contributes to its binding efficacy.

- Substitution Patterns : Variations in substituents can significantly alter pharmacological profiles. For instance, modifications at the 1-position of the piperidine ring have been linked to enhanced receptor affinity .

Comparison with Similar Compounds

| Compound | Structure Type | Activity Level |

|---|---|---|

| (S)-6,6-Dimethylpiperidin-3-amine hydrochloride | Piperidine derivative | Moderate |

| N-Methylpiperidine | Piperidine precursor | Low |

| N,N-Dimethylpiperidine | Structurally similar | Variable |

Case Studies and Research Findings

- BCL6 Inhibition Study : A study demonstrated that related piperidine compounds could inhibit BCL6 function by disrupting PPIs with co-repressors. Although (S)-6,6-Dimethylpiperidin-3-amine hydrochloride was not the focus, insights into similar structures provide a framework for understanding its potential applications in oncology .

- Cytotoxicity Assessment : In vitro assessments revealed that certain piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-based design approach led to the identification of compounds with improved activity profiles compared to existing therapies .

Q & A

Basic: What are the validated analytical methods for assessing the purity of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for quantifying impurities. A protocol similar to the one described in Table 6 of can be adapted, using a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Detection at 254 nm and a flow rate of 1.0 mL/min are recommended. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure reproducibility . Pharmacopoeial guidelines ( ) emphasize chloride ion verification via silver nitrate titration and heavy metal limits (<20 µg/g) using inductively coupled plasma mass spectrometry (ICP-MS).

Advanced: How can diastereomer formation be minimized during the synthesis of (S)-6,6-Dimethylpiperidin-3-amine hydrochloride?

Methodological Answer:

Diastereomer control requires optimizing reaction conditions:

- Chiral Catalysts : Use (S)-proline-derived catalysts to enhance enantioselectivity during reductive amination.

- Temperature Control : Maintain temperatures below 0°C during nucleophilic substitution to suppress racemization (e.g., as in , where reducing agents like LiAlH₄ are used under cryogenic conditions).

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve stereochemical outcomes compared to protic solvents .

Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Basic: What safety protocols are critical when handling (S)-6,6-Dimethylpiperidin-3-amine hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (per , which highlights H313/H333 hazards).

- Decontamination : Clean spills with 5% acetic acid followed by ethanol.

- Waste Disposal : Collect aqueous waste in halogenated solvent containers and incinerate at >800°C (aligned with ’s guidelines for amine hydrochlorides).

- Training : Document SOP-specific training, including emergency procedures for skin/eye exposure (as mandated in ).

Advanced: How can researchers resolve discrepancies in reported solubility data for (S)-6,6-Dimethylpiperidin-3-amine hydrochloride?

Methodological Answer:

Conflicting solubility profiles often arise from:

- pH Variability : Solubility increases in acidic media (due to protonation of the amine). Standardize pH (e.g., 1.2 for gastric fluid simulations vs. 7.4 for plasma).

- Temperature Effects : Use differential scanning calorimetry (DSC) to correlate solubility with polymorphic stability.

- Ionic Strength : Apply the Debye-Hückel equation to account for ionic interactions in buffered systems ( discusses similar adjustments for pyridoxine hydrochloride).

Publish detailed experimental conditions (e.g., agitation rate, particle size) to enable cross-study comparisons .

Basic: What spectroscopic techniques are suitable for characterizing (S)-6,6-Dimethylpiperidin-3-amine hydrochloride?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms structure via characteristic peaks: δ 1.4 ppm (6H, singlet, dimethyl groups), δ 3.2 ppm (1H, multiplet, chiral center).

- FT-IR : Bands at 2500–2700 cm⁻¹ (N-H stretch of hydrochloride salt) and 1590 cm⁻¹ (C-N stretch).

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 145.2 (free base) and [M+Cl]⁻ at m/z 181.6 (hydrochloride).

Advanced: How can stability studies be designed to evaluate (S)-6,6-Dimethylpiperidin-3-amine hydrochloride under accelerated conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 40°C/75% RH for 3 months (ICH Q1A guidelines). Monitor degradation via HPLC for byproducts like piperidine oxides ( notes similar impurity profiling for ofloxacin derivatives).

- Photostability : Use a xenon lamp (1.2 million lux hours) to assess UV-induced racemization.

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Include mass balance calculations to account for hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.